GRP (human) -

GRP (human)

Catalog Number: EVT-10913592
CAS Number:
Molecular Formula: C130H204N38O31S2
Molecular Weight: 2859.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gastrin-releasing peptide is a neuropeptide encoded by the GRP gene in humans, classified as a member of the bombesin-like peptide family. It plays a crucial role in various physiological processes, particularly in the gastrointestinal and central nervous systems. Gastrin-releasing peptide stimulates the release of gastrin from G cells in the stomach, thereby influencing gastric acid secretion and enteric motor function. Additionally, it is implicated in stress responses and circadian rhythms, highlighting its diverse biological roles .

Source

Gastrin-releasing peptide is synthesized in the body from its precursor, preprogastrin-releasing peptide, which undergoes proteolytic processing to yield active forms of the peptide. This synthesis occurs primarily in the vagus nerve fibers innervating the gastrointestinal tract .

Classification

Gastrin-releasing peptide is classified as a neuropeptide and belongs to the family of bombesin-like peptides. It has several aliases, including GRP-10 and neuromedin C, and is associated with various physiological pathways, including hormone release and smooth muscle contraction .

Synthesis Analysis

Methods

The synthesis of gastrin-releasing peptide begins with the transcription of the GRP gene located on chromosome 18q21. The gene encodes a 148-amino acid preproprotein that undergoes cleavage to produce pro-gastrin-releasing peptide. This pro-peptide is then further processed through proteolytic cleavages to generate gastrin-releasing peptide (27 amino acids) and neuromedin C (10 amino acids) .

Technical Details

The processing of preprogastrin-releasing peptide involves multiple enzymatic steps:

  • Signal Peptidase Cleavage: This initial step releases the signal peptide, forming pro-gastrin-releasing peptide.
  • Proteolytic Processing: Enzymes such as prohormone convertases cleave pro-gastrin-releasing peptide into smaller active peptides that exert physiological effects.
Molecular Structure Analysis

Structure

Gastrin-releasing peptide has a specific amino acid sequence: VPLPAGGGTVLTKMYPRGNHWAVGHLM. Its molecular formula is C130H204N38O31S2C_{130}H_{204}N_{38}O_{31}S_{2}, with a molecular weight of approximately 2859.4 Da. The structure includes several post-translational modifications, such as amidation at the C-terminus .

Data

The structural integrity of gastrin-releasing peptide is essential for its interaction with receptors and biological activity. Its conformation allows it to bind effectively to gastrin-releasing peptide receptors, facilitating its physiological functions.

Chemical Reactions Analysis

Reactions

Gastrin-releasing peptide primarily participates in receptor-mediated signaling pathways. Upon binding to its receptors (specifically gastrin-releasing peptide receptors), it activates intracellular signaling cascades that lead to various biological responses, including:

  • Stimulation of Gastrin Release: Enhances gastric acid secretion by promoting gastrin release from G cells.
  • Regulation of Smooth Muscle Contraction: Modulates gastrointestinal motility through effects on smooth muscle cells.

Technical Details

The interaction with gastrin-releasing peptide receptors involves conformational changes in the receptor that activate downstream signaling pathways, including G-protein coupled receptor signaling mechanisms .

Mechanism of Action

Process

The mechanism of action for gastrin-releasing peptide involves binding to specific receptors located on target cells within the gastrointestinal tract and central nervous system. This binding triggers intracellular signaling pathways that regulate various physiological processes:

  1. Gastric Acid Secretion: Gastrin-releasing peptide stimulates gastric acid secretion indirectly through gastrin release.
  2. Neurotransmission: It modulates neurotransmitter release in the central nervous system, influencing behaviors such as feeding and stress response .

Data

Research indicates that gastrin-releasing peptide also plays a role in modulating fear responses by activating GABAergic interneurons in regions like the amygdala .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid at room temperature when stored as a lyophilized powder.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

Relevant data indicate that proper handling and storage conditions are critical for maintaining its activity, typically stored at -20°C for long-term preservation .

Applications

Gastrin-releasing peptide has significant scientific applications:

  • Research Tool: Used in studies investigating gastrointestinal physiology and neurobiology.
  • Potential Therapeutic Target: Investigated for its role in various cancers (lung, colon, breast) due to its involvement in cell proliferation and hormone regulation .
  • Behavioral Studies: Explored for its influence on stress response mechanisms and appetite regulation.
Molecular Biology of Gastrin-Releasing Peptide (GRP)

Genomic Organization & Evolutionary Conservation of GRP-Encoding Genes

The human Gastrin-Releasing Peptide (GRP) gene resides on chromosome 18q21.32, spanning approximately 3.1 kilobases. Its genomic architecture comprises three exons and two introns: Exon 1 encodes the 5' untranslated region (UTR) and the signal peptide; Exon 2 encodes the majority of the prohormone sequence, including the conserved bombesin-like domain; Exon 3 encodes the C-terminal region and the 3' UTR [5] [8]. This structural organization is conserved across placental mammals, facilitating the synthesis of preproGRP—a 148-amino-acid precursor protein containing an N-terminal signal sequence (23 aa), the GRP sequence (27 aa), and a C-terminal extension [5].

Evolutionary analyses reveal that GRP belongs to the bombesin-like peptide family, originating from a common ancestral gene predating the divergence of amphibians and mammals. While amphibian bombesin shares functional homology with mammalian GRP, molecular cloning demonstrates that mammalian GRP derives from a distinct evolutionary lineage more closely related to frog GRP than to frog bombesin [8]. This is evidenced by:

  • High Conservation of Active Core: The C-terminal heptapeptide (Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) is identical in human, porcine, canine, and frog GRP, underscoring its critical functional role [5] [8].
  • Lineage-Specific Divergence: Non-mammalian vertebrates (e.g., birds, amphibians) possess additional bombesin receptor subtypes (BB4, chBRS-3.5) with no direct mammalian orthologs, highlighting receptor-ligand co-evolution [8].
  • Selective Pressure on Regulatory Elements: Primate GRP genes exhibit conserved non-coding sequences near promoters, potentially housing lineage-specific transcriptional regulators absent in rodents [2] [5].

Table 1: Evolutionary Conservation of GRP System Components

ComponentMammalsAmphibians/BirdsConservation Status
GRP LigandPresent (27-aa peptide)Present (GRP-like peptides)High (C-terminus)
Bombesin LigandAbsent (No mammalian equivalent)Present (Multiple forms)Low (Mammals lack true bombesin)
GRPR (BB2)PresentPresent (Homolog)Moderate-High
NMBR (BB1)PresentPresent (Homolog)Moderate
BRS-3 (BB3)Present (Orphan)Present (BB4, chBRS-3.5)Low (Structural homology but no direct orthologs)

Transcriptional Regulation of GRP Expression in Primate vs. Murine Models

GRP expression is governed by complex transcriptional mechanisms exhibiting significant differences between primates (including humans) and murine models (mice, rats), impacting the interpretation of rodent studies for human biology.

  • Primate-Specific Cis-Regulation: The human GRP gene promoter contains unique response elements absent in rodents. Crucially, it harbors highly conserved binding sites for cAMP Response Element-Binding protein (CREB) and Neuronal PAS Domain Protein 4 (NPAS4) within its proximal promoter. These sites are embedded in genomic regions showing higher sequence conservation among primates (human, chimpanzee, macaque) than between primates and mice [2]. This architecture facilitates lineage-specific responses to synaptic activity and cAMP signaling, potentially explaining differential GRP expression patterns observed in neural tissues.
  • Activity-Dependent Induction in Neurons: Human neuronal GRP transcription is robustly induced by membrane depolarization and synaptic activity via CREB/NPAS4 binding. This induction involves specific 5' exons within the PDE10A gene locus (historically linked to GRP transcripts like LINC00473) that are primate-specific and lack murine counterparts [2]. Murine Grp shows weaker or divergent responses to similar stimuli.
  • Epigenetic Modulation: Histone deacetylases (HDACs) significantly modulate GRPR (receptor) transcription. Specifically, Histone Deacetylase 8 (HDAC8) negatively regulates GRPR expression in tubular epithelial cells. Cisplatin-induced injury decreases HDAC8 binding to the GRPR promoter, reducing its deacetylase activity and leading to histone hyperacetylation and transcriptional activation [4]. While direct data on GRP gene epigenetic regulation is less extensive, the involvement of HDACs and likely histone acetyltransferases (HATs) in modulating promoter accessibility is a conserved principle. Murine models may not fully recapitulate the human epigenetic landscape due to sequence divergence in regulatory regions.
  • Transcription Factor Networks: Beyond CREB and NPAS4, GRP expression is regulated by tissue-specific factors. In the gastrointestinal tract and lung, ETS family transcription factors and GATA factors play prominent roles. The combinatorial action of ubiquitous (e.g., SP1) and tissue-restricted factors determines spatial and temporal GRP expression patterns. Murine models share some core factors (e.g., SP1) but may utilize different paralogs or co-regulators due to evolutionary divergence [5] [8].

Post-Translational Modifications & Proteolytic Processing Mechanisms

The functional maturation of GRP is a multi-step process involving coordinated PTMs and proteolytic cleavages essential for bioactivity, stability, and receptor interaction.

  • Signal Peptide Cleavage: Co-translational removal of the 23-amino-acid signal peptide by signal peptidase in the endoplasmic reticulum generates proGRP (125 aa) [5].
  • Prohormone Convertase (PC) Cleavage: proGRP undergoes endoproteolytic processing primarily by Prohormone Convertase 1/3 (PC1/3) and Prohormone Convertase 2 (PC2) within the trans-Golgi network and secretory granules. Cleavage occurs at classic dibasic residue sites (e.g., Lys-Lys, Arg-Arg, Lys-Arg). The primary cleavage liberates an N-terminal pro-region and GRP1-27 (or longer intermediates like GRP1-125) [3] [5] [8].
  • C-Terminal Amidation: The liberated Gly-Lys-Arg sequence following the C-terminal methionine residue of GRP1-27 serves as the signal for amidation. The enzymatic cascade involves:
  • Peptidylglycine α-Amidating Monooxygenase (PAM): First, Peptidylglycine α-Hydroxylating Monooxygenase (PHM) hydroxylates the glycine α-carbon.
  • Subsequently, Peptidyl-α-hydroxyglycine α-Amidating Lyase (PAL) cleaves the N-C bond, generating the α-amidated peptide (GRP1-27-NH₂) and glyoxylate. Amidation is absolutely critical for high-affinity binding to the GRP receptor (GRPR/BB2) and biological activity [3] [5].
  • C-Terminal Truncation: GRP1-27-NH₂ can be further processed by carboxypeptidase-like enzymes to generate shorter active forms like Neuromedin C (GRP18-27-NH₂), which retains full biological activity at GRPR [5] [8].
  • Additional PTMs: While less characterized than cleavage/amidation, other PTMs can occur:
  • Phosphorylation: Potential phosphorylation sites exist within the pro-region and GRP sequence, potentially modulating intracellular trafficking, processing efficiency, or stability [3] [6].
  • Sulfation: Tyrosine sulfation, catalyzed by Tyrosylprotein Sulfotransferases (TPSTs) in the Golgi, could occur on tyrosines within proGRP, potentially influencing sorting or interactions [3].
  • Acetylation: N-terminal acetylation of the mature peptide might occur, potentially affecting stability and receptor affinity [3] [6].

Table 2: Key Post-Translational Modifications in GRP Maturation

Modification/Processing StepEnzyme(s) InvolvedLocationFunctional Consequence
Signal Peptide CleavageSignal Peptidase ComplexEndoplasmic ReticulumRelease of nascent chain into ER lumen
Proteolytic Cleavage (Dibasic sites)PC1/3, PC2, Furintrans-Golgi, Secretory GranulesLiberation of GRP precursor forms
C-Terminal α-AmidationPAM (PHM + PAL)Secretory GranulesEssential for GRPR binding & bioactivity
C-Terminal TruncationCarboxypeptidase E (CPE)-like enzymesSecretory GranulesGeneration of Neuromedin C (GRP18-27-NH₂)
Phosphorylation (Potential)Kinases (e.g., PKA, PKC)Cytosol, GranulesPossible modulation of processing/sorting
Tyrosine Sulfation (Potential)Tyrosylprotein Sulfotransferases (TPSTs)Golgi ApparatusPossible modulation of sorting/interactions

GRP Receptor (GRPR) Isoforms: Structural Determinants of Ligand Specificity

The biological actions of GRP are predominantly mediated by the Gastrin-Releasing Peptide Receptor (GRPR), also classified as BB2. It belongs to the G protein-coupled receptor (GPCR) superfamily (Class A/rhodopsin-like) and signals primarily via Gαq/11, activating phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation [4] [8].

  • Canonical GRPR (BB2): The human GRPR is a 384-amino-acid protein encoded by a single gene on the X chromosome (Xp22.2-p22.13). Structurally, it possesses the characteristic seven transmembrane domains (TMDs) connected by extracellular loops (ECLs) and intracellular loops (ICLs), an extracellular N-terminus, and an intracellular C-terminus. Key structural determinants for GRP binding and specificity include:
  • Extracellular Loops (ECL2 & ECL3): These loops, particularly residues in ECL2 and ECL3, form a critical part of the ligand-binding pocket. Their conformation allows high-affinity docking of the amidated C-terminus of GRP and Neuromedin C. Mutagenesis studies show that residues like Tyr²⁹⁰ (in ECL3) are vital for ligand interaction [8].
  • Transmembrane Domains (TMDs 3, 4, 5, 6, 7): Specific residues within these TMDs interact with the core sequence of GRP (particularly His-Trp-Ala-Val). For instance, Phe¹⁷⁰ (TMD4) and Asn²⁸⁸ (TMD7) are crucial for stabilizing the ligand-receptor complex [8].
  • N-Terminus: While less critical than ECLs and TMDs for the C-terminal binding of GRP, the N-terminus contributes to overall binding affinity, particularly for the N-terminal part of longer GRP forms.
  • Ligand Specificity vs. Other Bn Receptors: Mammals express three Bn receptor subtypes: GRPR (BB2), NMBR (BB1), and BRS-3 (BB3). GRPR exhibits high affinity (nM range) for GRP and Neuromedin C. Its discrimination against Neuromedin B (NMB), the preferred ligand for NMBR (BB1), is primarily determined by:
  • Amino Acid Residue 287 (Human GRPR Numbering): Located near the junction of TMD6 and ECL3. GRPR has an Arginine (Arg²⁸⁷), while NMBR has a Glutamine (Gln²⁸⁷). Swapping these residues significantly alters ligand selectivity, demonstrating its key role [8].
  • Differences in ECL2 Composition: Variations in the amino acid sequence and flexibility of ECL2 between GRPR and NMBR contribute to their distinct ligand preferences.
  • Receptor Oligomerization & Signalplex Formation: GRPR can form homodimers and potentially heterodimers with other GPCRs (e.g., NMBR, EGFR). Furthermore, it interacts with other membrane proteins to form signaling complexes ("signalplexes"). A critical interaction relevant to pathophysiology is with Toll-like Receptor 4 (TLR4). This interaction, facilitated by specific transmembrane domain interfaces, allows GRPR to recruit and activate Signal Transducer and Activator of Transcription 1 (STAT1) in a non-canonical manner (independent of JAKs). Key tyrosine residues (e.g., Tyr³⁰⁷, Tyr³¹⁵) within the third intracellular loop (ICL3) of GRPR are phosphorylated upon activation and serve as direct docking sites for the SH2 domain of STAT1. This GRPR-TLR4-STAT1 complex formation is crucial for mediating inflammatory and cell death responses in conditions like acute kidney injury [4].
  • Isoforms and Splice Variants: While the canonical GRPR is the primary functional isoform, alternative splicing has been reported, generating variants with potential differences in signaling or trafficking. However, their physiological significance remains less clear compared to the canonical receptor. BRS-3 (BB3) is a distinct receptor encoded by a separate gene on chromosome Xq25-q26.1. It shares ≈50% amino acid identity with GRPR but is an orphan receptor with very low affinity for all natural Bn-like peptides (GRP, NMB, bombesin). Its activation requires synthetic high-affinity agonists (e.g., [D-Phe⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]Bn(6–14) or non-peptide ligands like Bag-2). Its structural determinants for ligand binding differ significantly from GRPR, reflecting its unique ligand-binding pocket [8].

Table 3: Structural Determinants of GRPR Ligand Binding and Function

Structural Domain/FeatureKey Residues/CharacteristicsFunctional Role
Extracellular Loop 2 (ECL2)Conformationally flexible loopMajor contributor to ligand-binding pocket; interacts with mid-region of GRP
Extracellular Loop 3 (ECL3)Contains Tyr²⁹⁰Critical for docking the amidated C-terminus of GRP
Transmembrane Domain 4 (TMD4)Phe¹⁷⁰Stabilizes core peptide sequence (His-Trp-Ala-Val)
Transmembrane Domain 6 (TMD6)Arg²⁸⁷ (vs Gln in NMBR)Primary determinant for GRP vs. NMB selectivity
Transmembrane Domain 7 (TMD7)Asn²⁸⁸Stabilizes ligand-receptor complex
Third Intracellular Loop (ICL3)Tyr³⁰⁷, Tyr³¹⁵Phosphorylation sites for STAT1 docking; mediates non-canonical signaling complex formation with TLR4
N-TerminusContributes to binding affinityLess critical than ECLs/TMDs; interacts with N-terminal part of GRP

Properties

Product Name

GRP (human)

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide

Molecular Formula

C130H204N38O31S2

Molecular Weight

2859.4 g/mol

InChI

InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)/t71-,72-,73+,74+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,103-,104-,105-,106-,107-/m0/s1

InChI Key

PUBCCFNQJQKCNC-XKNFJVFFSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C(C)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.